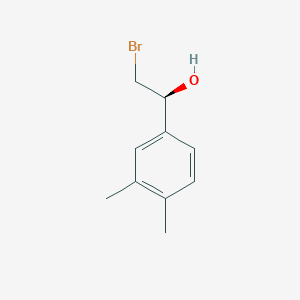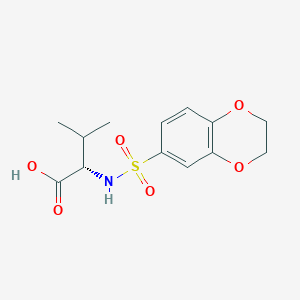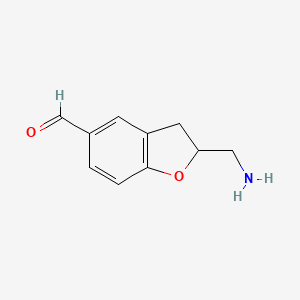
3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol is an organic compound that features a pyridine ring attached to a propanol backbone with an amino group and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-pyridinecarboxaldehyde and 2,2-dimethylpropanal.
Formation of Intermediate: The aldehydes undergo a condensation reaction in the presence of a base to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halides, which can then be substituted with other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-one, while reduction can produce various amines.
科学研究应用
3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyridine-containing compounds with biological targets.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.
3-Amino-2,2-dimethyl-1-(pyridin-4-yl)propan-1-ol: Another isomer with the pyridine ring attached at the 4-position.
2,2-Dimethyl-1-(pyridin-3-yl)propan-1-ol: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
The unique combination of the amino group, pyridine ring, and propanol backbone in 3-Amino-2,2-dimethyl-1-(pyridin-3-yl)propan-1-ol provides distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
3-amino-2,2-dimethyl-1-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)9(13)8-4-3-5-12-6-8/h3-6,9,13H,7,11H2,1-2H3 |
InChI 键 |
OQNFMYUISITLHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CN)C(C1=CN=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13180868.png)
![2-amino-N-[4-(benzyloxy)phenyl]benzamide](/img/structure/B13180870.png)

![1-Methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13180879.png)
![2-[5-(2-Fluorophenyl)furan-2-yl]acetic acid](/img/structure/B13180886.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13180898.png)

![1-[(E)-2-Bromovinyl]-3,5-difluorobenzene](/img/structure/B13180912.png)



![1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid](/img/structure/B13180929.png)
![7-(Prop-2-yn-1-yl)-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B13180943.png)
